
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a chlorinated pentenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorinated pentenyl chain. The piperidine ring can be synthesized through a cyclization reaction, while the chlorinated pentenyl chain can be prepared via halogenation of a suitable precursor. The final step involves the coupling of the piperidine ring with the chlorinated pentenyl chain and the phenylpropanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorinated pentenyl chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
科学的研究の応用
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of specific structural modifications on biological activity.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can be compared with other similar compounds, such as:
- N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylacetamide
- N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylbutanamide
These compounds share similar structural features but differ in the length and nature of the acyl chain attached to the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
155125-71-6 |
|---|---|
分子式 |
C20H29ClN2O |
分子量 |
348.9 g/mol |
IUPAC名 |
N-[1-[(Z)-4-chloropent-3-enyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H29ClN2O/c1-4-20(24)23(18-10-6-5-7-11-18)19-12-14-22(15-16(19)2)13-8-9-17(3)21/h5-7,9-11,16,19H,4,8,12-15H2,1-3H3/b17-9- |
InChIキー |
IKFXOJSVDKIILX-MFOYZWKCSA-N |
異性体SMILES |
CCC(=O)N(C1CCN(CC1C)CC/C=C(/C)\Cl)C2=CC=CC=C2 |
正規SMILES |
CCC(=O)N(C1CCN(CC1C)CCC=C(C)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


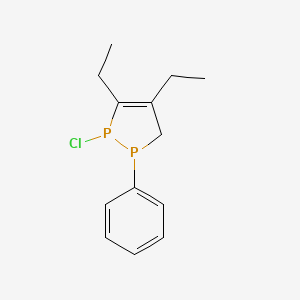
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)
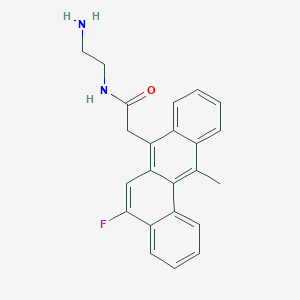
![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)

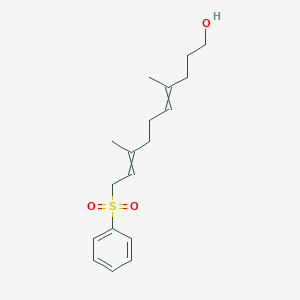
![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)
![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
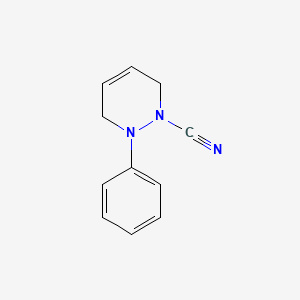
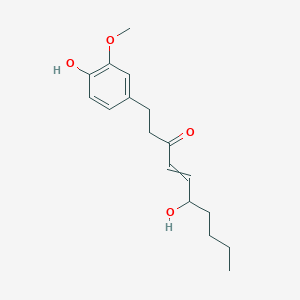
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)

